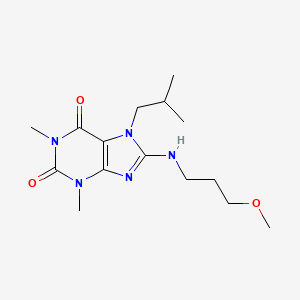

7-isobutyl-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-isobutyl-8-((3-methoxypropyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as IB-MECA, is a synthetic purine nucleoside analog that belongs to the class of selective adenosine A3 receptor agonists. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications in various diseases.

Applications De Recherche Scientifique

Structure and Chemical Behavior

Research has explored the structure and regioselectivity in the alkylation of purine derivatives, highlighting how substituents affect chemical reactions. For example, Geen, Grinter, Kincey, and Jarvest (1990) investigated the effect of the C-6 substituent on the regioselectivity of N-alkylation of 2-aminopurines, finding that the ratio of N-9 to N-7 alkylated products varied significantly depending on the nature of the substituent, indicating the influence of resonance and lipophilicity parameters (Geen, Grinter, Kincey, & Jarvest, 1990).

Potential Applications in Polymerization and Material Science

Kanazawa (2003) described the crystal structure of 4-isobutyl-1,3-oxazolidine-2,5-dione, a compound with potential implications in polymerization processes, suggesting its utility in understanding the solid-state polymerization of amino acid N-carboxy anhydrides (Kanazawa, 2003).

Reactivity and Derivatization Studies

The reactivity of purine derivatives under various conditions has been explored to understand their potential in synthesizing new compounds. Ueda et al. (2001) studied the oxidation of 7,8-diaminotheophylline and its reactions with alcohols and amines, revealing pathways to synthesize diverse purine-based derivatives, which may inform the reactivity and potential derivatization strategies for similar compounds (Ueda, Yatsuzuka, Nagai, Okada, Takeichi, Segi, & Sakakibara, 2001).

Analgesic Properties of Purine Derivatives

The analgesic activity of purine derivatives has been a subject of pharmacological interest. Zygmunt et al. (2015) discovered significant analgesic and anti-inflammatory effects in a series of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, suggesting the potential therapeutic applications of these compounds (Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015).

Mécanisme D'action

Target of Action

The primary target of MFCD09246984, also known as Efprezimod alfa , is currently unknown. It was originally developed as a biological immunomodulator to address graft-versus-host disease in stem cell transplantation in leukemia patients .

Mode of Action

Efprezimod alfa has protective abilities against inflammatory mediators and potential to reduce lung pathology associated with pneumonia . The specific mechanisms by which it works are currently unknown .

Propriétés

IUPAC Name |

8-(3-methoxypropylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N5O3/c1-10(2)9-20-11-12(17-14(20)16-7-6-8-23-5)18(3)15(22)19(4)13(11)21/h10H,6-9H2,1-5H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNZNTDFHWIGEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1NCCCOC)N(C(=O)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)

![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)

![4-(4-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B2940364.png)

![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{2,4-dioxo-1-[(phenylcarbamoyl)methyl]-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2940369.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2940372.png)

![4-[butyl(methyl)sulfamoyl]-N-(2,5-dimethylphenyl)benzamide](/img/structure/B2940377.png)